Zinc citrate dihydrate

概要

説明

Zinc citrate dihydrate is a zinc salt of citric acid, commonly used in dietary supplements and dental care products. It is known for its effective absorption following oral administration and serves as a source of zinc, an essential trace element. Zinc plays a crucial role in various biological processes, including immune function, protein synthesis, and cell division .

準備方法

Synthetic Routes and Reaction Conditions: Zinc citrate dihydrate is produced by the complete neutralization of citric acid with a high-purity zinc source, followed by precipitation and dehydration . The reaction typically involves reacting zinc sulfate or zinc oxide with citric acid under controlled conditions to form zinc citrate, which is then crystallized and dehydrated to obtain the dihydrate form .

Industrial Production Methods: In industrial settings, this compound is synthesized by reacting zinc carbonate or zinc oxide with citric acid. The reaction mixture is then subjected to precipitation and dehydration processes to yield the final product . This method ensures high purity and consistency in the production of this compound.

化学反応の分析

Dissolution and Ion Release

Zinc citrate dihydrate exhibits pH-dependent solubility, releasing Zn²⁺ ions in acidic environments:

| Zinc Source | Median Absorption (%) |

|---|---|

| Zinc citrate | 61.3 |

| Zinc gluconate | 60.9 |

| Zinc oxide | 49.9 |

This dissociation underpins its use in dietary supplements, where Zn²⁺ bioavailability is critical.

Thermal Decomposition

Heating this compound above 160°C initiates decomposition, producing zinc oxide (ZnO) and gaseous byproducts:

Thermal Stability Profile :

| Decomposition Stage | Temperature Range | Products |

|---|---|---|

| Dehydration | 100–120°C | Loss of water molecules |

| Organic Breakdown | 160–300°C | CO₂, H₂O, ZnO |

pH-Dependent Behavior

The synthesis reaction’s progress correlates with pH changes, as monitored in :

pH During ZnO-Citric Acid Reaction ( ):

| Reaction Completion (%) | pH Measurement |

|---|---|

| 90% | 4.8 |

| 95% | 5.2 |

| 99% | 5.7 |

Higher pH values indicate near-complete neutralization, favoring zinc citrate formation over unreacted intermediates.

Complexation with Biomolecules

In oral care applications, Zn²⁺ from this compound interacts with hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) and microbial proteins:

| Tissue Model | Zinc Uptake (µg/cm²) |

|---|---|

| Vitro-Skin® (simulated) | 12.4 ± 1.8 |

Reactivity with Other Compounds

This compound may reduce the bioavailability of co-administered drugs (e.g., fluoroquinolones) via chelation:

科学的研究の応用

Dietary Supplements

Zinc citrate dihydrate is widely recognized as a bioavailable source of zinc, essential for numerous physiological functions. It is commonly found in dietary supplements aimed at enhancing immune function and overall health.

- Bioavailability : Studies indicate that zinc citrate has comparable absorption rates to other zinc salts like zinc gluconate. For example, a clinical trial showed that the median fractional absorption of zinc from zinc citrate was 61.3%, similar to 60.9% for zinc gluconate .

- Supplementation Effects : Regular supplementation with zinc citrate has been associated with improved immune response and reduced incidence of infections, particularly in populations at risk of zinc deficiency .

Pharmaceuticals

This compound is utilized in various pharmaceutical formulations due to its ability to enhance the bioavailability of zinc.

- Wound Healing : Zinc plays a critical role in wound healing processes. Zinc citrate is incorporated into topical formulations to promote skin repair and reduce inflammation .

- Cold Treatment : It is also used in cold medications, leveraging zinc's potential to shorten the duration of colds when taken at the onset of symptoms .

Cosmetics

In the cosmetics industry, this compound is valued for its anti-inflammatory and antimicrobial properties.

- Skin Care Products : It is included in creams, lotions, and sunscreens to soothe skin irritations and provide protection against harmful microorganisms .

- Dental Care : Zinc citrate is a common ingredient in toothpaste and mouthwashes due to its efficacy in reducing plaque formation and promoting oral health .

Food Industry

This compound serves as a food additive, enhancing nutritional value while ensuring food safety.

- Nutritional Supplement : It is used to fortify food products, providing an additional source of zinc that supports overall health .

- Preservative Properties : The compound also functions as a preservative, helping to extend the shelf life of various food items by inhibiting microbial growth .

Research Applications

This compound is extensively studied in laboratory settings for its biological roles.

- Model Compound : Researchers utilize it as a model compound to investigate the effects of zinc on cellular functions and its interactions within biological systems .

- Absorption Studies : Various studies have focused on understanding how different forms of zinc are absorbed in the body, with findings indicating that zinc citrate's absorption is effective even without food intake .

Table 1: Comparative Absorption Rates of Zinc Compounds

| Study Reference | Zinc Compound | Population | Absorption Rate (%) |

|---|---|---|---|

| DiSilvestro et al. (2015) | Zinc Glycinate | Young adult women (N=30) | Not reported |

| Barrie et al. (1987) | Zinc Citrate | Healthy volunteers (N=15) | Not significantly changed |

| Rosado et al. (2012) | Zinc Picolinate | Adult women (N=10) | Not reported |

| PMC3901420 (2013) | Zinc Citrate | Healthy adults (N=15) | 61.3 |

Case Study 1: Immune Function Enhancement

A randomized controlled trial involving elderly participants demonstrated that supplementation with zinc citrate significantly improved immune function markers compared to placebo groups, highlighting its role in supporting health during aging.

Case Study 2: Wound Healing Efficacy

In a clinical setting, patients treated with topical formulations containing zinc citrate showed accelerated wound healing compared to those receiving standard care, indicating its effectiveness in promoting skin repair.

作用機序

Zinc citrate dihydrate exerts its effects primarily through the release of zinc ions, which are readily absorbed by the body. Zinc ions play a catalytic, structural, and regulatory role in various enzymes and proteins. They are involved in processes such as DNA synthesis, immune response, and cellular metabolism . The high bioavailability of zinc citrate ensures efficient absorption and utilization of zinc in the body .

類似化合物との比較

- Zinc gluconate

- Zinc sulfate

- Zinc acetate

Comparison:

- Zinc gluconate: Similar to zinc citrate in terms of bioavailability but has a different taste profile, making it less suitable for use in oral care products.

- Zinc sulfate: Highly soluble in water and commonly used in supplements, but can cause gastrointestinal irritation.

- Zinc acetate: Also used in supplements and has good bioavailability, but less commonly used in dental care products compared to zinc citrate.

Uniqueness of Zinc Citrate Dihydrate: this compound is unique due to its combination of high zinc content, effective absorption, and favorable sensory properties. It is particularly valued in dental care products for its antimicrobial and anti-inflammatory effects, making it a preferred choice over other zinc compounds .

生物活性

Zinc citrate dihydrate is a compound formed from zinc and citric acid, recognized for its diverse biological activities. This article explores its absorption, antibacterial properties, and applications in dental care and dietary supplementation, supported by research findings and data.

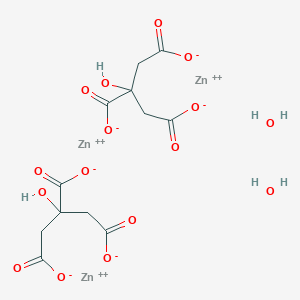

- Chemical Formula : Zn₃(C₆H₅O₇)₂·2H₂O

- Molecular Weight : 610.4 g/mol

- CAS Number : 546-46-3

- Physical Form : White to off-white fine powder

Absorption and Bioavailability

This compound is known for its high bioavailability compared to other zinc salts. A study comparing the absorption of zinc from various supplements found that zinc citrate had a fractional absorption of 61.3% , which was comparable to zinc gluconate (60.9%) but significantly higher than zinc oxide (49.9%) . This suggests that zinc citrate can effectively prevent zinc deficiency when used as a dietary supplement.

Table 1: Fractional Absorption of Zinc from Different Compounds

| Zinc Compound | Fractional Absorption (%) |

|---|---|

| Zinc Citrate | 61.3 |

| Zinc Gluconate | 60.9 |

| Zinc Oxide | 49.9 |

Antibacterial Activity

Research has demonstrated that zinc citrate exhibits notable antibacterial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves the chelation of zinc ions, which disrupts bacterial metabolism and enhances the compound's antibacterial efficacy .

Case Study: Antibacterial Efficacy

In a study evaluating a novel zinc-glucose-citrate complex, it was found that this complex demonstrated superior antibacterial activity compared to traditional zinc salts like ZnCl₂. The study indicated that the complex formation improved the solubility and stability of zinc ions, enhancing their bioactivity against pathogens .

Applications in Dental Care

Zinc citrate is widely used in oral care products due to its antimicrobial and anti-inflammatory effects. It helps reduce plaque formation and tartar buildup, making it a common ingredient in toothpastes, mouthwashes, and chewing gums . The compound's ability to inhibit bacterial growth contributes to better oral hygiene and health.

Role in Dietary Supplements

As an essential trace element, zinc plays a critical role in various physiological functions, including:

- Protein synthesis

- Wound healing

- Immune function

- Antioxidant defense mechanisms

This compound serves as an effective dietary supplement for addressing zinc deficiencies, particularly in populations at risk such as children and the elderly .

特性

IUPAC Name |

trizinc;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.2H2O.3Zn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H2;;;/q;;;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAGUGIXGVHDGD-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O16Zn3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583827 | |

| Record name | Zinc citrate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5990-32-9, 546-46-3 | |

| Record name | Zinc citrate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005990329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, zinc salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc citrate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trizinc dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC CITRATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021IBV57IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。